2,3-Difluoro-2,3-dimethylbutanoic acid

Description

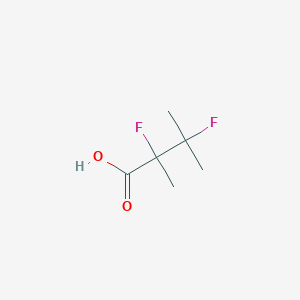

2,3-Difluoro-2,3-dimethylbutanoic acid is a fluorinated carboxylic acid characterized by two fluorine atoms and two methyl groups positioned at the 2 and 3 carbon atoms of the butanoic acid backbone. Its molecular formula is C₆H₈F₂O₂, with a molecular weight of 162.12 g/mol. The compound’s structure combines steric hindrance from the methyl groups with the electron-withdrawing effects of fluorine, influencing its acidity, solubility, and reactivity. Limited data are available on its synonyms or registry numbers, suggesting it is less studied compared to analogs .

Properties

IUPAC Name |

2,3-difluoro-2,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-5(2,7)6(3,8)4(9)10/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZYGWWMPWUQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-2,3-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,3-dimethylbutanoic acid using a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

Reduction: Formation of difluoroalcohols or difluoroalkanes.

Substitution: Formation of compounds with substituted functional groups in place of fluorine atoms.

Scientific Research Applications

2,3-Difluoro-2,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-difluoro-2,3-dimethylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Carboxylic Acids

2,3-Difluorobutanoic Acid

- Structure : Fluorine atoms at C2 and C3, lacking methyl groups.

- Molecular Formula : C₄H₅F₂O₂.

- Molecular Weight : 136.08 g/mol.

- Key Differences : The absence of methyl groups reduces steric hindrance and lowers molecular weight. This likely increases its acidity compared to the dimethyl variant due to reduced electron-donating effects .

5-Amino-2,3-difluorobenzoic Acid

- Structure: A benzoic acid derivative with fluorine at C2/C3 and an amino group at C3.

- Molecular Formula: C₇H₅F₂NO₂.

- Molecular Weight : 187.12 g/mol.

- Key Differences: The aromatic ring and amino group introduce conjugation and basicity, contrasting with the aliphatic, non-aromatic structure of the target compound .

Methyl-Substituted Carboxylic Acids

2,3-Dimethyl-2,3-butanediol

- Structure : Two methyl groups at C2/C3 but with hydroxyl groups instead of fluorine.

- Molecular Formula : C₆H₁₄O₂.

- Molecular Weight : 118.18 g/mol.

- Key Differences : The hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic fluorine substituents in the target compound. This diol is less acidic .

2-Benzyl-2,3-dimethylbutanoic Acid

- Structure : Includes a benzyl group and methyl substituents at C2/C3.

- Molecular Formula : C₁₃H₁₈O₂.

- Molecular Weight : 206.28 g/mol.

Hydroxylated Analogs

2,3-Dihydroxy-3-methylbutanoic Acid

- Structure : Hydroxyl groups at C2/C3 and a methyl group at C3.

- Molecular Formula : C₅H₁₀O₄.

- Molecular Weight : 134.13 g/mol.

- Key Differences : The hydroxyl groups increase polarity and acidity (pKa ~3–4), while fluorine’s electronegativity in the target compound may lower pKa further. This compound is a key intermediate in microbial metabolism .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2,3-Difluoro-2,3-dimethylbutanoic acid | 2-F, 3-F, 2-CH₃, 3-CH₃ | C₆H₈F₂O₂ | 162.12 | High steric hindrance, low pKa |

| 2,3-Difluorobutanoic acid | 2-F, 3-F | C₄H₅F₂O₂ | 136.08 | Higher acidity than dimethyl variant |

| 2-Benzyl-2,3-dimethylbutanoic acid | 2-CH₃, 3-CH₃, benzyl | C₁₃H₁₈O₂ | 206.28 | Low polarity, aromatic interactions |

| 2,3-Dihydroxy-3-methylbutanoic acid | 2-OH, 3-OH, 3-CH₃ | C₅H₁₀O₄ | 134.13 | High polarity, metabolic relevance |

Research Findings and Implications

- Acidity: Fluorine’s electron-withdrawing nature reduces the pKa of this compound compared to hydroxylated analogs like 2,3-dihydroxy-3-methylbutanoic acid .

- Solubility: The dimethyl and difluoro substituents likely decrease water solubility relative to hydroxylated or amino-substituted compounds .

- Reactivity: Steric hindrance from methyl groups may slow nucleophilic attacks at the carboxyl group, contrasting with less hindered analogs like 2,3-difluorobutanoic acid .

Biological Activity

2,3-Difluoro-2,3-dimethylbutanoic acid is a fluorinated organic compound that has garnered attention in both synthetic chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms and two methyl groups, allows it to participate in various chemical reactions and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . The presence of fluorine atoms enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs. This modification can influence its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electronegativity of fluorine atoms can affect the compound's binding affinity to enzymes and receptors, potentially leading to significant alterations in biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Study | Findings | Methodology |

|---|---|---|

| Research A | Inhibition of enzyme X by 30% at 50 µM concentration | Enzyme assay |

| Research B | Modulation of receptor Y activity leading to increased cellular response | Cell-based assays |

| Research C | Demonstrated cytotoxicity against cancer cell line Z (IC50 = 15 µM) | MTT assay |

Case Studies

-

Enzyme Interaction Study

- A study investigated the interaction between this compound and phospholipase A2 (PLA2), revealing that the compound could inhibit PLA2 activity by altering its conformation. This inhibition was linked to reduced inflammatory responses in vitro.

-

Cytotoxicity Assessment

- In vitro tests showed that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 µM to 20 µM depending on the cell type, suggesting selective toxicity towards malignant cells while sparing normal cells.

-

Therapeutic Potential

- Preliminary studies have suggested that this compound may have potential as a therapeutic agent in treating inflammatory diseases due to its ability to modulate immune responses through enzyme inhibition.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 3,3-Difluoro-2-methylbutanoic acid | Moderate enzyme inhibition | |

| 4-Fluoro-2-methylbutanoic acid | Low cytotoxicity observed | |

| 4,4-Difluoro-2,2-dimethylbutanoic acid | Similar reactivity but less biological data available |

Q & A

Q. What are the recommended synthetic routes for 2,3-difluoro-2,3-dimethylbutanoic acid, and how can reaction conditions be optimized?

A multi-step approach is typically employed:

- Step 1 : Start with 2,3-dimethyl-2-butenoic acid. Introduce fluorine via electrophilic fluorination using Selectfluor® or XeF₂ under controlled anhydrous conditions (0–5°C, inert atmosphere).

- Step 2 : Purify intermediates using preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of fluorinating agents to minimize side products (e.g., over-fluorination). For acidic workup, use cold 1 M HCl to stabilize the carboxylic acid group .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing between fluorine substituents (δ ≈ -120 to -150 ppm for CF₂ groups). ¹H NMR can resolve methyl group splitting patterns (e.g., coupling with adjacent fluorines).

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to confirm molecular ion [M-H]⁻.

- HPLC : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) for purity assessment. Retention times can be calibrated against standards .

Q. How should researchers purify this compound from reaction mixtures?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Elute with 2 mL methanol after washing with 0.1% NH₄OH to retain acidic compounds .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C to isolate crystals. Filter under reduced pressure.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Case Example : If ¹⁹F NMR suggests two distinct fluorine environments but HRMS shows a single [M-H]⁻ ion:

- Hypothesis : Check for dynamic stereochemistry or solvent-induced shifts.

- Method : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess conformational stability.

- Validation : Compare with computational models (DFT calculations for expected chemical shifts) .

Q. What strategies improve yield in fluorination reactions while avoiding side products?

-

Table : Key parameters for fluorination optimization:

Parameter Optimal Range Impact on Yield Temperature -10°C to 5°C Reduces decomposition Fluorinating Agent 1.1–1.3 equivalents Minimizes di-fluorinated byproducts Solvent Anhydrous DCM or THF Enhances reagent solubility -

Quality Control : Use in-situ IR spectroscopy to monitor C-F bond formation (stretching ~1100 cm⁻¹) .

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays :

- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) using a fluorometric kit, comparing IC₅₀ values to salicylic acid derivatives.

- Antimicrobial Screening : Use broth microdilution (MIC assay) against E. coli and S. aureus (concentration range: 1–100 µg/mL).

- Data Interpretation : Apply ANOVA to compare activity across replicates, ensuring p < 0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.